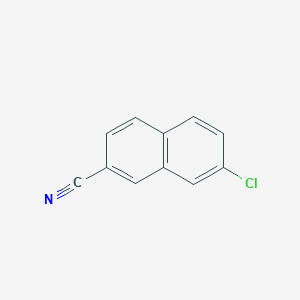

7-Chloronaphthalene-2-carbonitrile

説明

7-Chloronaphthalene-2-carbonitrile (C₁₁H₆ClN) is a chlorinated naphthalene derivative featuring a chlorine atom at the 7-position and a nitrile (-CN) group at the 2-position. The chlorine and nitrile substituents confer unique electronic and steric properties, influencing reactivity, solubility, and interactions in synthetic or biological systems.

特性

IUPAC Name |

7-chloronaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBVJRSZGRZILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloronaphthalene-2-carbonitrile typically involves the following steps:

Starting Material: The process begins with naphthalene, which undergoes chlorination to introduce a chlorine atom at the 7th position.

Nitrile Introduction: The chlorinated naphthalene is then subjected to a cyanation reaction to introduce the nitrile group at the 2nd position.

Industrial Production Methods

In industrial settings, the production of 7-Chloronaphthalene-2-carbonitrile may involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.

化学反応の分析

Types of Reactions

7-Chloronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction can lead to different oxidized or reduced derivatives.

科学的研究の応用

7-Chloronaphthalene-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 7-Chloronaphthalene-2-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the chlorine and nitrile groups play crucial roles in determining reactivity and interaction with other molecules. The nitrile group, in particular, can participate in various nucleophilic and electrophilic reactions, influencing the overall reaction pathway .

類似化合物との比較

Comparison with Structurally Similar Compounds

7-Methyl-2-naphthalenecarbonitrile

- Structure : Methyl (-CH₃) at position 7, nitrile (-CN) at position 2.

- Synthesis: Synthesized in two steps from 3-cyanopropionaldehyde dimethyl acetal and m-tolualdehyde via condensation and cyclodehydration . No chromatography is required, making it cost-effective.

- Applications : Precursor to anticoagulant agents (e.g., YM-60828) .

- Key Differences :

- Electronic Effects : The methyl group is electron-donating, activating the naphthalene ring for electrophilic substitution. In contrast, chlorine in 7-Chloronaphthalene-2-carbonitrile is electron-withdrawing, deactivating the ring and directing reactions to meta/para positions.

- Reactivity : The chloro-nitrile derivative may exhibit slower reaction kinetics in electrophilic substitutions due to ring deactivation.

2-Chloronaphthalene

- Structure : Chlorine (-Cl) at position 2; lacks a nitrile group.

- Physical Properties : Boiling point = 256°C, melting point = 57–60°C .

- Applications : Used as a standard in environmental analysis .

- Key Differences: Polarity: The absence of a nitrile group in 2-Chloronaphthalene reduces polarity, resulting in lower boiling/melting points compared to nitrile-containing analogs. Chemical Utility: The nitrile group in 7-Chloronaphthalene-2-carbonitrile enables participation in cyano-specific reactions (e.g., hydrolysis to carboxylic acids or cross-coupling reactions).

Data Table: Comparative Analysis

Research Findings and Insights

- Synthetic Accessibility : 7-Methyl-2-naphthalenecarbonitrile benefits from a streamlined, chromatography-free synthesis , whereas introducing chlorine at position 7 in 7-Chloronaphthalene-2-carbonitrile may require additional steps (e.g., Friedel-Crafts chlorination or directed ortho-metalation), increasing complexity.

- Biological Relevance : Methyl and chloro substituents at position 7 influence bioactivity. The methyl derivative’s role in anticoagulants suggests that electronic modulation at this position is critical for drug-receptor interactions .

- Material Science Potential: The nitrile group in 7-Chloronaphthalene-2-carbonitrile could facilitate polymer or coordination chemistry applications, unlike 2-Chloronaphthalene, which lacks this functional group.

生物活性

7-Chloronaphthalene-2-carbonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of naphthalene, this compound exhibits interesting properties that may contribute to various therapeutic applications. This article explores the biological activity of 7-Chloronaphthalene-2-carbonitrile, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 7-Chloronaphthalene-2-carbonitrile can be represented as follows:

- Molecular Formula : C11H8ClN

- Molecular Weight : 201.64 g/mol

- IUPAC Name : 7-chloro-2-naphthalenecarbonitrile

The presence of the chlorinated naphthalene moiety and the nitrile group contributes to its unique reactivity and potential biological effects.

Anticancer Properties

Recent studies have investigated the anticancer properties of 7-Chloronaphthalene-2-carbonitrile. Research indicates that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of chloronaphthalene have shown significant activity against human colorectal cancer cells and leukemia cell lines, suggesting that 7-Chloronaphthalene-2-carbonitrile may also possess similar capabilities .

Table 1: Cytotoxicity of Chloronaphthalene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 7-Chloronaphthalene-2-carbonitrile | HCT116 (Colorectal) | TBD | TBD |

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | TBD | High |

| Other derivatives | Various | TBD | Varies |

The proposed mechanism by which 7-Chloronaphthalene-2-carbonitrile exerts its biological effects includes:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cells .

- Inhibition of Key Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, such as NF-kB and MAPK pathways, which are critical in cancer progression .

Case Studies

Several case studies have documented the effects of compounds related to 7-Chloronaphthalene-2-carbonitrile:

- Study on HCT116 Cells : A study investigating the effects of chloronaphthalene derivatives on HCT116 cells demonstrated significant cytotoxicity and induction of apoptosis after treatment with specific concentrations over a defined period .

- Leukemia Cell Line Analysis : In another study focusing on leukemia cell lines (CCRF-CEM), researchers found that certain derivatives led to notable decreases in cell viability, indicating potential for therapeutic use in hematological malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。